molecular formula C14H13NO2 B8738213 3-(Methyl(phenyl)amino)benzoic acid CAS No. 109312-81-4

3-(Methyl(phenyl)amino)benzoic acid

Cat. No.: B8738213
CAS No.: 109312-81-4
M. Wt: 227.26 g/mol
InChI Key: GLNRLSBDDQMDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methyl(phenyl)amino)benzoic acid is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

109312-81-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-(N-methylanilino)benzoic acid

InChI

InChI=1S/C14H13NO2/c1-15(12-7-3-2-4-8-12)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17)

InChI Key

GLNRLSBDDQMDBP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk flask was evacuated and backfilled with argon. The flask was charged with Pd2 dba3 (9.2 mg, 0.01 mmol, 2 mol % Pd), Ligand 1 (19 mg, 0.04 mmol, 4 mol %), pulverized KOH (168 mg, 3.0 mmol), and 3-chlorobenzoic acid (156 mg, 1.0 mmol). The flask was evacuated and backfilled with argon (3×) and then capped with a rubber septum. To the flask was added t-BuOH (2.0 mL), N-methyl-aniline (0.163 mL, 1.5 mmol) and t-BuOH (0.5 mL). The septum was replaced with a Teflon screwcap, the flask was sealed, and the mixture was heated to 100° C. with stirring until the starting aryl chloride was consumed by GC analysis (3 h, GC monitoring was conducted by diluting a small aliquot from the reaction with MeOH (1-2 mL), adding 2-3 drops H2SO4 and heating until 0.5 mL liquid was left, filtering through a small pipette silica plug and observing the disappearance of the corresponding methyl ester). The reaction was cooled to room temperature, diluted with 5% aq. NaOH and extracted with Et2O. The aqueous layer was cooled to 0° C. and acidified with HCl (12.0 M) until pH ˜4. The aqueous layer was extracted with Et2O, dried over anh. MgSO4, filtered, and concentrated under reduced pressure to give crude product (233 mg). The product was purified by recrystallizing in hot hexanes/chloroform (5:1) to give a light yellow solid (191 mg, 84%, ≧95% pure).
Name
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
0.163 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
liquid
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
9.2 mg
Type
catalyst
Reaction Step Eight
Name
Ligand 1
Quantity
19 mg
Type
catalyst
Reaction Step Eight

Synthesis routes and methods II

Procedure details

NaH 60% in mineral oil (0.050 g; 1.23 mmol) was added to a solution of ethyl 3-(phenylamino)benzoate (0.198 g; 0.820 mmol) in THF (3 mL). After stirring the resulting solution for 10 minutes, methyl iodide (0.102 mL; 1.1.64 mmol) was added and the resulting mixture was stirred overnight at room temperature. The mixture was diluted in water and extracted with ethyl acetate. The organic layer was washed with brine and dried to yield 0.056 g (30%) of the title compound as a colourless solid which was used without further purifications.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.198 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.102 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
30%

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